molecular formula C12H15NO3 B184845 Methyl 2-butyramidobenzoate CAS No. 30006-30-5

Methyl 2-butyramidobenzoate

Cat. No.: B184845
CAS No.: 30006-30-5
M. Wt: 221.25 g/mol
InChI Key: MNUMHOYHSWYZPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-butyramidobenzoate: is an organic compound with the molecular formula C12H15NO3 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol and the amide group is substituted with a butyramido group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-butyramidobenzoate can be synthesized through a multi-step process involving the esterification of 2-aminobenzoic acid with methanol, followed by the acylation of the resulting methyl 2-aminobenzoate with butanoic acid chloride. The reaction typically involves the use of a base such as N-ethyl-N,N-diisopropylamine in a solvent like dichloromethane. The reaction is carried out at room temperature for a short duration, followed by refluxing to complete the acylation .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-butyramidobenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-butyramidobenzoic acid and methanol.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Reduction: Lithium aluminum hydride is commonly used for the reduction of amides to amines.

    Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while sulfonation can be performed using sulfuric acid.

Major Products Formed:

    Hydrolysis: 2-Butyramidobenzoic acid and methanol.

    Reduction: Methyl 2-butylaminobenzoate.

    Substitution: Depending on the substituent introduced, products such as nitro, sulfo, or halogenated derivatives of this compound.

Scientific Research Applications

Methyl 2-butyramidobenzoate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 2-butyramidobenzoate is primarily determined by its functional groups. The ester group can undergo hydrolysis, releasing methanol and the corresponding acid, which can interact with biological targets. The amide group can form hydrogen bonds and participate in various biochemical interactions. The aromatic ring can engage in π-π interactions and other non-covalent interactions with molecular targets. These interactions can influence the compound’s biological activity and its potential as a pharmacological agent .

Comparison with Similar Compounds

Methyl 2-butyramidobenzoate can be compared with other similar compounds, such as:

    Methyl 2-aminobenzoate: Lacks the butyramido group, making it less versatile in terms of chemical reactivity.

    Ethyl 2-butyramidobenzoate: Similar structure but with an ethyl ester instead of a methyl ester, which may affect its solubility and reactivity.

    Methyl 4-butyramidobenzoate: The position of the butyramido group is different, which can influence the compound’s chemical properties and reactivity.

Uniqueness: this compound’s unique combination of ester and amide functional groups, along with its specific substitution pattern on the aromatic ring, makes it a valuable compound for various chemical and biological applications. Its structural features allow for diverse chemical modifications and interactions, setting it apart from other similar compounds .

Properties

IUPAC Name

methyl 2-(butanoylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-6-11(14)13-10-8-5-4-7-9(10)12(15)16-2/h4-5,7-8H,3,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUMHOYHSWYZPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184085
Record name Methyl 2-((1-oxobutyl)amino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30006-30-5
Record name Benzoic acid, 2-[(1-oxobutyl)amino]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30006-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-((1-oxobutyl)amino)benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030006305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-((1-oxobutyl)amino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-[(1-oxobutyl)amino]benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.440
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.